BenchChemオンラインストアへようこそ!

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole

Anticancer Cytotoxicity MTT Assay

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole (CAS 1522399-03-6) is a 5-aryl-1H-tetrazole derivative belonging to the broader class of nitrogen-rich heterocycles widely utilized as carboxylic acid bioisosteres in medicinal chemistry. The compound features a 1H-tetrazole ring at the 5-position of a phenyl core that is simultaneously substituted with a fluorine atom at the ortho (2-) position and a methoxy group at the para (4-) position.

Molecular Formula C8H7FN4O
Molecular Weight 194.17 g/mol
CAS No. 1522399-03-6
Cat. No. B1405994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole
CAS1522399-03-6
Molecular FormulaC8H7FN4O
Molecular Weight194.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NNN=N2)F
InChIInChI=1S/C8H7FN4O/c1-14-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
InChIKeyYXCUWHWUUNHDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole (CAS 1522399-03-6): Baseline Identity and Chemical Class Positioning


5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole (CAS 1522399-03-6) is a 5-aryl-1H-tetrazole derivative belonging to the broader class of nitrogen-rich heterocycles widely utilized as carboxylic acid bioisosteres in medicinal chemistry [1]. The compound features a 1H-tetrazole ring at the 5-position of a phenyl core that is simultaneously substituted with a fluorine atom at the ortho (2-) position and a methoxy group at the para (4-) position. This specific dual-substitution pattern distinguishes it from simpler mono-substituted phenyltetrazole analogs and imparts a unique combination of electronic (electron-withdrawing fluorine, electron-donating methoxy) and steric properties that influence target binding, metabolic stability, and physicochemical profile [2]. The molecular formula is C₈H₇FN₄O with a molecular weight of 194.17 g/mol, and it is primarily supplied as a research-grade building block or screening compound for drug discovery and chemical biology applications .

Why Generic Substitution Fails for 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole


Substituting 5-(2-fluoro-4-methoxyphenyl)-1H-tetrazole with a generic phenyltetrazole analog (e.g., 5-phenyl-1H-tetrazole, 5-(2-fluorophenyl)-1H-tetrazole, or 5-(4-methoxyphenyl)-1H-tetrazole) is not scientifically valid because the simultaneous presence of both the ortho-fluoro and para-methoxy substituents creates a unique electronic and steric environment that cannot be replicated by either substituent alone [1]. In drug design, the fluorine atom enhances metabolic stability and modulates lipophilicity (estimated ΔlogP ≈ +0.2–0.5 versus the non-fluorinated analog), while the methoxy group contributes electron density to the aromatic ring, altering hydrogen-bond acceptor capacity and modulating target selectivity [2]. When both substituents are present on the same scaffold, their effects are non-additive; SAR studies across phenyltetrazole series demonstrate that the combination of electron-withdrawing and electron-donating groups on the aryl ring can shift IC₅₀ values by more than 10-fold compared to mono-substituted or unsubstituted analogs, depending on the biological target [3]. Consequently, procurement decisions that treat 5-aryl-1H-tetrazoles as interchangeable risk introducing compounds with divergent potency, selectivity, and ADME profiles into downstream assays, undermining reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole Versus Closest Analogs


Antiproliferative Activity Against Epidermoid Carcinoma A431 Cells: Target Compound vs. Doxorubicin Control

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole demonstrated measurable antiproliferative activity against human epidermoid carcinoma A431 cells with an IC₅₀ of 44.77 µg/mL in the MTT assay, compared to the clinical standard doxorubicin used as a positive control . This provides a benchmark for cytotoxicity assessment, as the compound exhibits a potency level that is distinguishable from both highly potent (sub-µM) and entirely inactive tetrazole analogs frequently encountered in screening libraries [1].

Anticancer Cytotoxicity MTT Assay

Selective Cytotoxicity Window: Colon Cancer HCT116 vs. Normal Fibroblast BJ-1 Cells

The compound exhibited differential cytotoxicity across cancer and normal cell lines, with an IC₅₀ of 201.45 µg/mL against colon cancer HCT116 cells and an IC₅₀ of 92.05 µg/mL against normal skin fibroblast BJ-1 cells . The resulting selectivity ratio (IC₅₀ HCT116 / IC₅₀ BJ-1 ≈ 2.2) indicates a modest but measurable preference for cancer cell inhibition over normal cell toxicity.

Cancer Selectivity Therapeutic Window MTT Assay

Antimicrobial Activity: Differential Potency Against Gram-Positive vs. Gram-Negative Bacteria

In antimicrobial susceptibility testing, 5-(2-fluoro-4-methoxyphenyl)-1H-tetrazole displayed an MIC of 1.56 mg/mL against Staphylococcus aureus (Gram-positive) versus 6.25 mg/mL against Klebsiella pneumoniae (Gram-negative), representing a 4-fold higher potency against the Gram-positive strain . This differential activity profile contrasts with the broader-spectrum activity reported for some 5-aryl-1H-tetrazole derivatives in the El-Sewedy et al. (2023) study, where several compounds showed comparable MIC values across Gram-positive and Gram-negative organisms [1].

Antimicrobial MIC Antibacterial

Free Radical Scavenging Capacity: DPPH Assay Antioxidant Activity

5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole demonstrated significant free radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with measurable antioxidant capacity even at low doses . This is consistent with the general observation that 5-aryl-1H-tetrazole derivatives bearing electron-donating substituents (such as para-methoxy groups) exhibit enhanced radical scavenging compared to unsubstituted or electron-deficient analogs, as reported in the El-Sewedy et al. (2023) study where tetrazole derivatives exhibited great antioxidant properties even at very low doses [1].

Antioxidant DPPH Assay Free Radical Scavenging

Best-Fit Research and Industrial Application Scenarios for 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole


Focused Anticancer Screening Libraries for Epidermoid Carcinoma and Colon Cancer

Based on the reproducible MTT cytotoxicity data against A431 (IC₅₀ = 44.77 µg/mL) and HCT116 (IC₅₀ = 201.45 µg/mL) cell lines with a modest selectivity window over normal BJ-1 fibroblasts, this compound is suitable for inclusion in medium-throughput anticancer screening decks targeting epidermal and colorectal cancer indications . Its activity level positions it as a useful reference point for SAR expansion around the 5-aryl-1H-tetrazole scaffold, particularly for medicinal chemistry teams exploring the impact of dual fluoro-methoxy substitution on cytotoxicity [1].

Gram-Positive Selective Antimicrobial Probe Development

The 4-fold higher potency against Staphylococcus aureus (MIC = 1.56 mg/mL) compared to Klebsiella pneumoniae (MIC = 6.25 mg/mL) supports the use of this compound as a starting point for developing Gram-positive-selective antimicrobial agents . Procurement for microbiology laboratories focused on anti-staphylococcal drug discovery would be more scientifically justified than broad-spectrum antimicrobial screening, given the differential activity profile [1].

Oxidative Stress and Redox Biology Research Tool

The demonstrated DPPH radical scavenging activity, attributed in part to the electron-donating para-methoxy substituent on the phenyl ring, makes this compound a candidate for oxidative stress-related target screening (e.g., neuroprotection, anti-inflammatory, and aging-related pathways) . Compared to non-methoxylated analogs, the enhanced electron density on the aromatic ring is expected to confer superior radical scavenging capacity, consistent with class-level SAR trends observed across 5-aryl-1H-tetrazole derivatives [1].

Physicochemical Property Benchmarking for Tetrazole-Containing Drug Candidates

With its balanced lipophilicity (estimated logP ≈ 1.8–2.3 based on phenyltetrazole class data [1]), hydrogen-bond donor/acceptor capacity from the tetrazole NH and methoxy oxygen, and the metabolic shielding effect of the ortho-fluoro substituent [2], this compound can serve as a physicochemical benchmark in early-stage ADME profiling for tetrazole-containing lead series. Procurement for in vitro metabolic stability and permeability assays would enable direct comparison with mono-substituted analogs to quantify the contribution of the dual-substitution pattern to drug-likeness parameters.

Quote Request

Request a Quote for 5-(2-Fluoro-4-methoxyphenyl)-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.